molecular formula C14H14BrN3 B2633652 7-Bromo-1-cyclohexyl-1,3-benzodiazole-5-carbonitrile CAS No. 1820718-67-9

7-Bromo-1-cyclohexyl-1,3-benzodiazole-5-carbonitrile

Cat. No. B2633652
CAS RN: 1820718-67-9
M. Wt: 304.191
InChI Key: QHQWPIPNFWKYHD-UHFFFAOYSA-N
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Description

7-Bromo-1-cyclohexyl-1,3-benzodiazole-5-carbonitrile is a chemical compound with the CAS Number: 1820718-67-9 . It has a molecular weight of 304.19 . The IUPAC name for this compound is 7-bromo-1-cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H14BrN3/c15-12-6-10(8-16)7-13-14(12)18(9-17-13)11-4-2-1-3-5-11/h6-7,9,11H,1-5H2 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

7-Bromo-1-cyclohexyl-1,3-benzodiazole-5-carbonitrile could be involved in regioselective hydrodehalogenation and other synthetic transformations due to its bromo and nitrile functional groups. Similar compounds have been used in the synthesis of various heterocyclic structures, indicating its potential application in constructing complex organic molecules (Ioannidou & Koutentis, 2011). Additionally, the presence of bromine and the nitrile group suggests its utility in cyclocondensation reactions and the synthesis of isothiazole and benzothiazole derivatives, providing insights into its use in creating biologically active molecules or materials with specific properties (Abramov et al., 2005).

Material Science

Given its structural characteristics, this compound could find applications in the development of novel materials, especially in the realm of organic electronics or as intermediates in the synthesis of complex organic molecules that exhibit unique physical or chemical properties. The ability to undergo various chemical reactions makes it a candidate for the synthesis of organic compounds that could be used in electronic devices, sensors, or as part of larger supramolecular structures (Dandia et al., 2007).

Medicinal Chemistry

Compounds with similar structures have been explored for their biological activities, including antimicrobial, antifungal, and cytotoxic effects. While the direct applications of this compound in medicinal chemistry were not identified, related compounds demonstrate potential in drug discovery and development processes. The ability to interact with biological targets suggests that modifications of this compound could lead to the discovery of new therapeutic agents with specific actions against various diseases or pathogens (Mohamed et al., 2008).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

7-bromo-1-cyclohexylbenzimidazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3/c15-12-6-10(8-16)7-13-14(12)18(9-17-13)11-4-2-1-3-5-11/h6-7,9,11H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQWPIPNFWKYHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=NC3=C2C(=CC(=C3)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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